Tetramethylammonium triacetoxyborohydride

Catalog No.
S1490669
CAS No.
109704-53-2
M.F
C10H21BNO6
M. Wt
262.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium triacetoxyborohydride

CAS Number

109704-53-2

Product Name

Tetramethylammonium triacetoxyborohydride

Molecular Formula

C10H21BNO6

Molecular Weight

262.09 g/mol

InChI

InChI=1S/C6H9BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h1-3H3;1-4H3/q-1;+1

InChI Key

ZWSJBUUORJFGHK-UHFFFAOYSA-N

SMILES

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C

Synonyms

N,N,N-Trimethylmethanaminium (T-4)-tris(Acetato-O)hydroborate(1-); (T-4)-tris(Acetato-O)hydroborate(1-) N,N,N-trimethylmethanaminium; (T-4)-tris(Acetato-κO)hydroborate(1-) N,N,N-trimethylmethanaminium; Me4NHB(OAc)3; Tetramethylammonium Triacetoxyboro

Canonical SMILES

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C

Organic Synthesis:

  • Reduction of carbonyl compounds: TMTA effectively reduces aldehydes, ketones, and esters to their corresponding alcohols. This makes it a valuable tool for synthesizing various organic compounds, including pharmaceuticals, natural products, and functional materials. Source: Journal of Organic Chemistry:
  • Deoxygenation of epoxides: TMTA can selectively cleave the C-O bond in epoxides, converting them to alkenes. This reaction is crucial for synthesizing various organic molecules with desired functionalities. Source: The Journal of Organic Chemistry:

Polymer Chemistry:

  • Controlled radical polymerization (CRP): TMTA plays a vital role in certain CRP techniques, such as atom transfer radical polymerization (ATRP). It acts as a reducing agent, controlling the polymerization process and generating well-defined polymers with specific properties. Source: Macromolecules:

Medicinal Chemistry:

  • Selective reduction of functional groups: The ability of TMTA to selectively reduce specific functional groups makes it valuable in synthesizing various bioactive molecules and drug candidates. Source: Chemical Reviews

Material Science:

  • Nanomaterial synthesis: TMTA can be used to reduce metal precursors, facilitating the synthesis of various nanomaterials with desired properties, such as nanoparticles, nanorods, and nanotubes. Source: Langmuir

Tetramethylammonium triacetoxyborohydride is a chemical compound with the molecular formula C₁₀H₂₂BNO₆ and a molecular weight of 263.1 g/mol. It is categorized as a reducing agent, primarily utilized in organic synthesis for the reduction of various functional groups, such as aldehydes and ketones. This compound is a white to off-white solid that exhibits solubility in water and common organic solvents, making it versatile for laboratory applications .

TMAB reduces carbonyl groups by transferring a hydride ion (H-) from the triacetoxyborohydride anion. The positive charge on the tetramethylammonium cation helps stabilize the negatively charged intermediate formed during the reaction [].

The primary function of tetramethylammonium triacetoxyborohydride is as a selective reducing agent. It participates in several notable reactions, including:

  • Reduction of Carbonyl Compounds: It effectively reduces aldehydes and ketones to their corresponding alcohols.
  • Formation of Boron Compounds: The compound can also facilitate the formation of organoboron species, which are valuable intermediates in organic synthesis.

The general reaction for the reduction of an aldehyde (RCHO) can be represented as follows:

RCHO+Tetramethylammonium triacetoxyborohydrideRCH2OH+byproductsRCHO+\text{Tetramethylammonium triacetoxyborohydride}\rightarrow RCH_2OH+\text{byproducts}

Tetramethylammonium triacetoxyborohydride has been identified as a potent antagonist that binds to the active sites of hydrogen-bond forming enzymes. This property suggests potential applications in biochemical research, particularly in proteomics, where it may be used to study enzyme mechanisms and interactions .

The synthesis of tetramethylammonium triacetoxyborohydride typically involves the reaction of borane with acetic anhydride in the presence of tetramethylammonium hydroxide. The following steps outline a common synthesis route:

  • Preparation of Borane: Borane can be generated from boron trioxide and sodium hydride.
  • Reaction with Acetic Anhydride: The borane is then reacted with acetic anhydride to form the triacetoxyborohydride.
  • Neutralization: Finally, tetramethylammonium hydroxide is added to neutralize the reaction mixture, yielding tetramethylammonium triacetoxyborohydride.

Tetramethylammonium triacetoxyborohydride is widely used in various fields, including:

  • Organic Synthesis: As a selective reducing agent for converting carbonyl compounds into alcohols.
  • Biochemical Research: In studies involving enzyme inhibition and protein modification.
  • Material Science: As a precursor for synthesizing organoboron compounds used in electronic materials.

Research indicates that tetramethylammonium triacetoxyborohydride interacts with several biological molecules, influencing enzymatic activity. Its ability to bind to enzyme active sites suggests that it can modulate biochemical pathways, making it a candidate for further studies in drug development and enzyme kinetics .

Tetramethylammonium triacetoxyborohydride shares similarities with other organoboron compounds but exhibits unique properties due to its specific structure and functional groups. Below is a comparison with similar compounds:

Compound NameFormulaUnique Features
Sodium borohydrideNaBH₄Stronger reducing agent; less selective
Lithium triethylborohydrideLiEt₃BHMore reactive; used in different reactions
Trimethylamine borane(CH₃)₃NBH₃Less sterically hindered; different reactivity pattern
Borane dimethyl sulfideB(CH₃)₂SDifferent functional groups; used in specific applications

Tetramethylammonium triacetoxyborohydride stands out due to its selective reduction capabilities and its role as a biochemical tool, which are not characteristic of many other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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